molecular formula C8H16ClNO3S B2569882 1-Oxa-9-thia-4-azaspiro[5.5]undecane 9,9-dioxide hydrochloride CAS No. 2172554-83-3

1-Oxa-9-thia-4-azaspiro[5.5]undecane 9,9-dioxide hydrochloride

Cat. No.: B2569882
CAS No.: 2172554-83-3
M. Wt: 241.73
InChI Key: LFXMVVRCASPQKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxa-9-thia-4-azaspiro[5.5]undecane 9,9-dioxide hydrochloride is a chemical compound with the molecular formula C8H16ClNO3S. It is a spirocyclic compound, characterized by a unique structural feature where two rings are connected through a single atom, forming a spiro center. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 1-Oxa-9-thia-4-azaspiro[5.5]undecane 9,9-dioxide hydrochloride can be achieved through several synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically uses a Lewis acid catalyst, such as BF3·Et2O, in the presence of an olefin and an aldehyde . The reaction conditions often involve moderate temperatures and pressures to facilitate the cyclization process.

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

1-Oxa-9-thia-4-azaspiro[5.5]undecane 9,9-dioxide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the spiro center, where nucleophiles such as amines or thiols replace existing substituents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces thiols.

Scientific Research Applications

1-Oxa-9-thia-4-azaspiro[5.5]undecane 9,9-dioxide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxa-9-thia-4-azaspiro[5.5]undecane 9,9-dioxide hydrochloride involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the transport of essential lipids, leading to the bacterium’s death . The compound’s spirocyclic structure allows it to fit into the active site of the protein, blocking its function effectively.

Comparison with Similar Compounds

1-Oxa-9-thia-4-azaspiro[5.5]undecane 9,9-dioxide hydrochloride can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of oxygen, sulfur, and nitrogen atoms within the spirocyclic framework, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-oxa-9λ6-thia-4-azaspiro[5.5]undecane 9,9-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S.ClH/c10-13(11)5-1-8(2-6-13)7-9-3-4-12-8;/h9H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXMVVRCASPQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC12CNCCO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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